AZD2098

Vue d'ensemble

Description

Applications De Recherche Scientifique

AZD 2098 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the structure-activity relationships of CCR4 antagonists.

Biology: Employed in research to understand the role of CCR4 in immune cell signaling and migration.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as asthma, allergic rhinitis, atopic dermatitis, and certain types of cancer.

Industry: Utilized in the development of new drugs targeting CCR4 and related pathways.

Mécanisme D'action

Target of Action

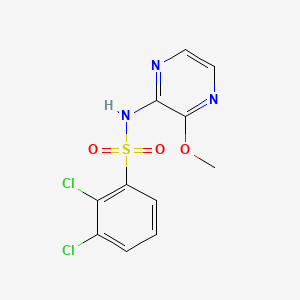

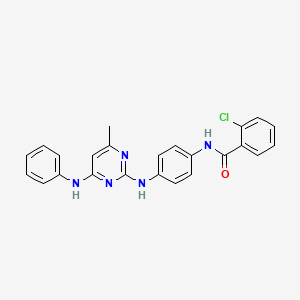

AZD2098, also known as “2,3-dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide”, is a potent and selective inhibitor of the CC-chemokine receptor 4 (CCR4) . CCR4 is a G protein-coupled receptor (GPCR) that is primarily expressed by Th2 lymphocytes . It plays a crucial role in immune regulation and is involved in various disease processes, including asthma .

Mode of Action

This compound interacts with its target, CCR4, by inhibiting chemokine-induced cellular responses . It has been shown to inhibit CCL22-induced calcium influx in hCCR4-expressing CHO cells and CCL17- or CCL22-induced chemotaxis of primary human Th2 cells . The pIC50 values for human, rat, mouse, and dog are 7.8, 8.0, 8.0, and 7.6 respectively .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chemokine signaling pathway. By inhibiting CCR4, this compound disrupts the normal chemotactic response of Th2 cells to the chemokines CCL17 and CCL22 . This can lead to a reduction in the migration of Th2 cells to sites of inflammation, such as the lungs in asthma .

Result of Action

The primary result of this compound’s action is the inhibition of chemokine-induced cellular responses, leading to a reduction in Th2 cell migration . This can result in a decrease in inflammation, particularly in conditions such as asthma where Th2 cells play a key role .

Analyse Biochimique

Biochemical Properties

AZD2098 interacts with the C-C chemokine receptor type 4 (CCR4) . It effectively inhibits chemokine-induced cellular responses in vitro .

Cellular Effects

This compound influences cell function by affecting chemokine-induced cellular responses . It has been shown to alleviate neuronal apoptosis and promote M2-like polarization of microglia .

Molecular Mechanism

This compound exerts its effects at the molecular level through its antagonistic action on CCR4 . It inhibits CCL22-induced calcium influx in hCCR4-expressing CHO cells and CCL17- or CCL22-induced chemotaxis of primary human Th2 cells .

Temporal Effects in Laboratory Settings

It has been shown to exhibit efficacy against antigen-induced inflammatory response among ovalbumin-sensitized rats in vivo .

Dosage Effects in Animal Models

It has been shown to exhibit efficacy against antigen-induced inflammatory response among ovalbumin-sensitized rats in vivo .

Metabolic Pathways

It is known to interact with CCR4 .

Transport and Distribution

It is known to interact with CCR4 .

Subcellular Localization

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d'AZD 2098 implique la réaction du chlorure de 2,3-dichlorobenzènesulfonyle avec la 3-méthoxy-2-pyrazineamine. La réaction est généralement effectuée en présence d'une base telle que la triéthylamine dans un solvant organique comme le dichlorométhane. Le mélange réactionnel est agité à température ambiante pendant plusieurs heures, puis purifié par recristallisation ou chromatographie afin d'obtenir le produit final avec une pureté élevée .

Méthodes de production industrielle

La production industrielle d'AZD 2098 suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions de réaction afin de maximiser le rendement et la pureté. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité et l'extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

AZD 2098 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les motifs sulfonamide et pyrazine. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines et les thiols. Les réactions sont généralement effectuées dans des solvants polaires comme le diméthylsulfoxyde (DMSO) ou l'éthanol à des températures élevées.

Réactions d'oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés. Ces réactions sont généralement réalisées dans des systèmes de solvants aqueux ou mixtes.

Réactions de réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec les amines peuvent donner des dérivés de sulfonamide, tandis que les réactions d'oxydation peuvent produire des composés de sulfone .

Applications de la recherche scientifique

AZD 2098 a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier les relations structure-activité des antagonistes du CCR4.

Biologie : Employé en recherche pour comprendre le rôle du CCR4 dans la signalisation et la migration des cellules immunitaires.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que l'asthme, la rhinite allergique, la dermatite atopique et certains types de cancer.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le CCR4 et les voies associées.

Mécanisme d'action

AZD 2098 exerce ses effets en se liant sélectivement au récepteur CCR4, inhibant ainsi l'interaction entre CCR4 et ses ligands, CCL17 et CCL22. Ce blocage empêche le recrutement des cellules T régulatrices (Tregs) vers les sites d'inflammation ou les tumeurs, modulant ainsi les réponses immunitaires. L'inhibition de la signalisation du CCR4 peut entraîner une réduction de l'inflammation et une immunité antitumorale accrue .

Comparaison Avec Des Composés Similaires

Composés similaires

AZD 1678 : Un autre antagoniste puissant et biodisponible du CCR4 avec des propriétés similaires à celles d'AZD 2098.

Cenicriviroc : Un antagoniste double du CCR2/CCR5 avec des activités anti-inflammatoires et anti-infectieuses.

SB-649701 : Un antagoniste puissant du récepteur CCR8, utilisé dans la recherche sur l'asthme

Unicité d'AZD 2098

AZD 2098 est unique en raison de sa haute sélectivité et de sa puissance pour le récepteur CCR4. Contrairement aux autres antagonistes du CCR4, AZD 2098 présente des effets hors cible minimes et il a été démontré qu'il inhibait efficacement les réponses cellulaires induites par les chimiokines in vitro et in vivo. Ses propriétés pharmacocinétiques favorables en font un candidat prometteur pour un développement ultérieur dans les applications thérapeutiques .

Propriétés

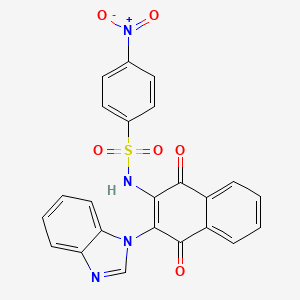

IUPAC Name |

2,3-dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O3S/c1-19-11-10(14-5-6-15-11)16-20(17,18)8-4-2-3-7(12)9(8)13/h2-6H,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSMVCMSUNISFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

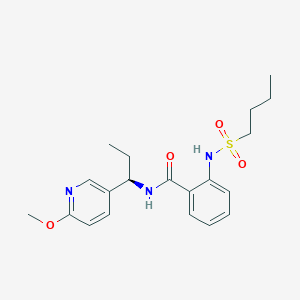

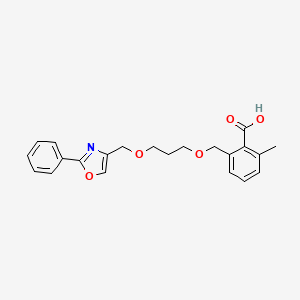

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Carboxyphenyl)-7-chloro-6-[(2-chloro-4,6-difluorophenyl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1666143.png)